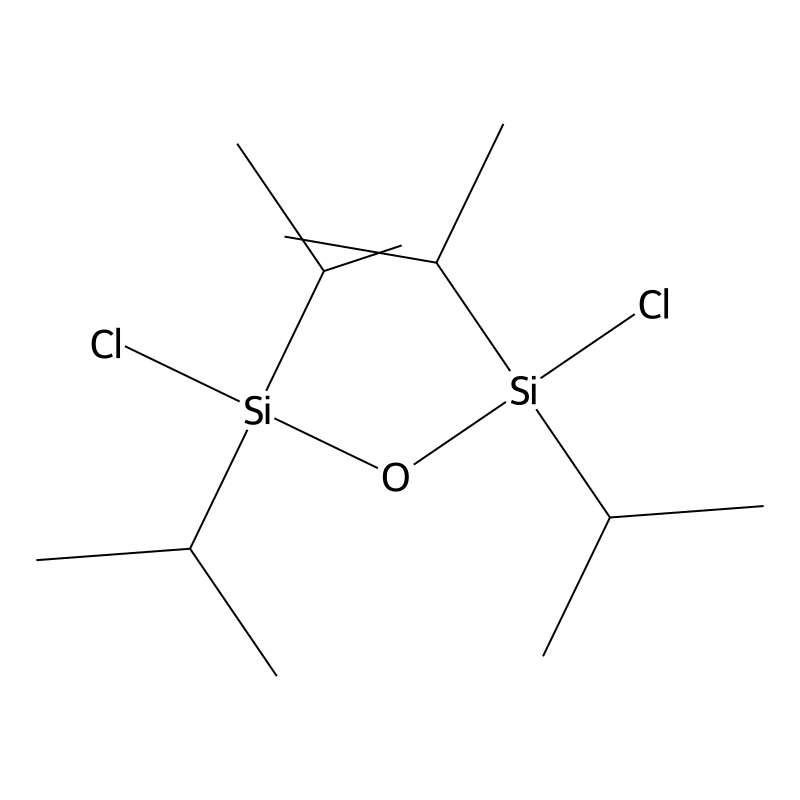

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potentially useful properties

- Hydrophobic character: 1,3-DiClTiPD siloxane is likely hydrophobic due to the presence of bulky isopropyl groups bonded to the silicon atoms. This property could be valuable in research involving protection of polar groups in molecules from water or aqueous environments [].

- Potential precursor for organic-inorganic hybrids: The siloxane backbone and the presence of chlorine atoms make 1,3-DiClTiPD siloxane a candidate for the synthesis of organic-inorganic hybrid materials. These materials can combine the beneficial properties of organic and inorganic components, finding applications in areas like catalysis, optics, and drug delivery [].

1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane is a chemical compound with the molecular formula C₁₂H₂₈Cl₂O₂Si₂ and a molecular weight of 315.4 g/mol. It is characterized as a colorless, clear liquid that serves as a silylating reagent. This compound is primarily utilized in organic synthesis and analytical chemistry, particularly for the protection of hydroxyl groups in nucleosides and oligosaccharides .

TDPS functions as a protecting group by reversibly forming a silyl ether bond with the hydroxyl group on the nucleoside. The bulky isopropyl groups of TDPS create steric hindrance, preventing the hydroxyl group from reacting with other reagents. This allows for selective modification of other functional groups on the nucleoside molecule while keeping the hydroxyl functionalities intact [].

While specific biological activities of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane are not extensively documented, its role as a protecting group in nucleoside chemistry suggests potential applications in biochemistry and molecular biology. The compound's ability to stabilize reactive hydroxyl groups may facilitate studies involving nucleic acids and other biomolecules .

Synthesis of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane typically involves the reaction of dichlorodimethylsilane with isopropanol or other alcohols under controlled conditions to yield the desired silylating agent. The process may require specific catalysts or solvents to optimize yield and purity. Detailed protocols can vary based on laboratory practices but generally emphasize safety due to the reactive nature of chlorosilanes .

The primary applications of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane include:

- Silylation: Used extensively for the protection of hydroxyl groups in organic synthesis.

- Chromatography: Acts as a stationary phase for the analysis of oligosaccharides and other compounds through chromatographic techniques .

- Nucleic Acid Research: Facilitates studies involving base pairing and structural analysis of nucleotides .

Interaction studies involving 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane often focus on its reactivity with various nucleophiles. Research has shown that its silylating properties can influence the stability and reactivity of nucleosides during chemical transformations. Additionally, its interactions with other biochemical compounds are critical for understanding its role in synthetic pathways and analytical methodologies .

Several compounds share structural or functional similarities with 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Trimethylsilyl chloride | Contains three methyl groups attached to silicon | Commonly used for silylation but less sterically hindered |

| Dimethyldichlorosilane | Two methyl groups and two chlorine atoms | More reactive than 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane |

| Tetraethylorthosilicate | Ethyl groups attached to silicon | Primarily used as a precursor in sol-gel processes |

| 1-Dimethylaminomethyl-1-chlorodimethylsilane | Amino group presence | Provides different reactivity profiles compared to 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane |

Catalytic Chlorination Strategies Using Transition Metal Complexes

Iron-catalyzed chlorination has emerged as one of the most efficient approaches for preparing chlorosilanes, including 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane. This method represents a significant advancement over traditional approaches that often require stoichiometric amounts of expensive metal salts or hazardous reagents under harsh conditions. The iron-catalyzed procedure offers a more economical and environmentally benign alternative with excellent yields.

A particularly notable method employs Fe(III)-based catalysts such as FeCl₃ or Fe(acac)₃ at low loadings (0.5-2 mol%) in the presence of acetyl chloride as the chlorine donor. This catalytic system effectively converts silanes, alkoxysilanes, and silanols to their corresponding chlorosilanes with yields ranging from 50-93%. The reaction proceeds under relatively mild conditions and requires simple workup procedures, making it particularly attractive for both laboratory and industrial scale preparations.

The mechanism of iron-catalyzed chlorination is believed to involve the formation of an iron-silyl intermediate, followed by oxidative addition of the chlorinating agent and subsequent reductive elimination to yield the chlorosilane product. This catalytic cycle allows for the efficient transformation of Si-H bonds to Si-Cl bonds under controlled conditions. Table 1 summarizes the key reaction conditions for iron-catalyzed chlorination of silanes.

Table 1. Reaction Conditions for Iron-Catalyzed Chlorination of Silanes

| Parameter | Condition |

|---|---|

| Catalyst | FeCl₃ or Fe(acac)₃ |

| Catalyst Loading | 0.5-2 mol% |

| Chlorine Donor | Acetyl chloride |

| Equivalents of Chlorine Donor | 1-1.5 equiv |

| Temperature | Room temperature to moderate heating |

| Reaction Time | 1-24 hours (substrate dependent) |

| Typical Yield | 50-93% |

Beyond iron catalysis, other transition metals have also demonstrated efficacy in chlorination reactions. Copper-based systems, particularly those utilizing copper(II) chloride, have been employed for the direct chlorination of hydrido-silanes. This approach has been further refined through mechanochemical methods such as 'ball-milling,' which enhances the efficiency of the chlorination process while reducing solvent usage.

Palladium-Mediated Disiloxane Functionalization Approaches

Palladium catalysis offers unique pathways for the functionalization of disiloxanes and the construction of silicon-containing frameworks. The development of palladium-catalyzed C-H silylation reactions has opened new routes for the incorporation of silyl groups into organic molecules, which can subsequently be transformed into disiloxane structures.

A highly efficient palladium-catalyzed disilylation reaction of aryl halides through C-H activation has been developed, demonstrating remarkable versatility across various substrate types. This methodology is particularly noteworthy for its broad scope, accommodating different modes of C-H activation including C(sp²)-H, C(sp³)-H, and remote C-H activation. The reaction proceeds with exceptional efficiency, often delivering quantitative yields even with catalyst loadings below 1 mol% and stoichiometric amounts of silylating reagent under relatively mild conditions.

The mechanism of palladium-mediated silylation involves several key steps. Initially, oxidative addition of the aryl halide to Pd(0) forms an arylpalladium(II) intermediate. This is followed by C-H activation to generate a palladacycle, which subsequently undergoes reaction with the silane reagent. The formation of silyl palladium hydride complexes is a crucial aspect of this process, and the electronic properties of the silane substituents significantly influence both the thermodynamics and kinetics of the reaction.

One of the valuable features of this methodology is the ability to convert disilylated biphenyls into disiloxane-bridged structures. This transformation demonstrates the synthetic utility of these reactions in accessing complex silicon-containing architectures. The mechanism of oxidative addition of Pd(0) to Si-H bonds has been systematically investigated, revealing that electron-poor silanes generally exhibit higher reactivity in these systems. Figure 1 illustrates the proposed catalytic cycle for palladium-catalyzed silylation reactions.

Table 2. Electronic Effects on Oxidative Addition of Silanes to Pd(0)

| Silane Type | Relative Reactivity | Conversion (%) |

|---|---|---|

| Electron-poor arylsilanes | Highest | 80-95 |

| Neutral arylsilanes | Moderate | 60-80 |

| Electron-rich arylsilanes | Lowest | 40-60 |

| Dimethylarylsilanes | Variable (substituent dependent) | 30-70 |

Silicon-Hydride Chlorination Protocols with Trichloroisocyanuric Acid

Trichloroisocyanuric acid (TCCA) has emerged as an effective reagent for the chlorination of silicon-hydride bonds, providing an efficient route to chlorosilanes including 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane. This approach offers several advantages, including the use of a stable, easily handled solid reagent and relatively mild reaction conditions.

A detailed procedure for the TCCA-mediated chlorination involves the reaction of the siloxane precursor with excess TCCA (1 equivalent per silicon-hydrogen bond) in tetrahydrofuran at -20°C. The careful addition of TCCA in small portions under intense stirring is critical for controlling the reaction and maximizing yield. After the addition is complete, the reaction mixture is stirred for an additional 15 minutes before allowing it to warm to room temperature. It is important to note that prompt removal of THF and unreacted TCCA is necessary to prevent product degradation.

This methodology has been successfully applied to the synthesis of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, achieving yields of approximately 87%. The reaction proceeds through the oxidative chlorination of Si-H bonds, with TCCA serving as both the oxidant and the source of chlorine. The efficiency of this transformation is influenced by several factors, including the structure of the siloxane backbone, the nature of substituents on silicon, and the position of Si-H bonds.

Table 3. TCCA-Mediated Chlorination Protocol for 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane

| Reaction Parameter | Condition |

|---|---|

| Starting Material | 1,1,3,3-tetraisopropyldisiloxane |

| Chlorinating Agent | Trichloroisocyanuric acid (TCCA) |

| Stoichiometry | 1 equiv TCCA per siloxane |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -20°C, then warming to room temperature |

| Addition Method | TCCA added in small portions |

| Stirring Time | 15 minutes after complete addition |

| Workup | Prompt removal of THF and unreacted TCCA |

| Yield | 87% |

Alternative approaches to preparing 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane include treatment of trichlorosilane with isopropylmagnesium chloride, followed by reaction with water and acetyl chloride. Another method involves the reaction of 1,1,3,3-tetraisopropyldisiloxane with carbon tetrachloride in the presence of catalytic palladium(II) chloride, which is also suitable for in situ preparation of the target compound.

Solvent-Free Synthesis and Green Chemistry Considerations

Growing environmental concerns and sustainability initiatives have driven the development of greener approaches to chemical synthesis, including methods for preparing silicon-containing compounds like 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane and related siloxanes. Solvent-free or minimal-solvent methodologies represent an important advancement in this direction, offering reduced waste generation, lower energy consumption, and improved safety profiles.

Mechanochemical approaches have shown considerable promise for the functionalization of silanes and the formation of siloxane bonds. Ball milling techniques enable direct condensation reactions between alkoxy or halo groups of organosilanes and surface hydroxyls, eliminating the need for solvents and often proceeding with high efficiency. These solid-state reactions typically involve grinding the reactants together, with the mechanical energy promoting bond formation. The chemical bonding in the resulting products can be confirmed through analytical techniques such as 29Si solid-state NMR spectroscopy.

The efficiency of mechanochemical silylation has been demonstrated across various substrates, with reactions reaching completion in remarkably short time periods. For instance, studies have shown that just 5 minutes of ball milling can be sufficient to induce direct condensation between trimethylsilyl groups and surface hydroxyls. This represents a significant time saving compared to conventional solution-phase methods, which often require extended reaction times.

Another environmentally friendly approach involves solvent-free amide bond formation using methoxysilanes. While not directly applicable to the synthesis of 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane, these methodologies illustrate the broader potential of solvent-free silicon chemistry. These procedures can be conducted without the exclusion of air and moisture, significantly simplifying the experimental setup and making them more accessible for large-scale applications.

Table 4. Comparison of Conventional and Green Chemistry Approaches to Siloxane Synthesis

| Parameter | Conventional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvent Usage | Moderate to high | Minimal or none |

| Reaction Time | Often extended (hours to days) | Frequently shortened (minutes to hours) |

| Energy Input | Thermal heating | Mechanical energy (ball milling) |

| Air/Moisture Sensitivity | Often requires inert conditions | Many reactions tolerate air/moisture |

| Waste Generation | Substantial (solvents, reagents) | Minimized |

| Scale-up Potential | Variable (often challenging) | Often favorable |

| Catalyst Requirements | Often required | May be reduced or eliminated |

The traditional synthesis of siloxanes through hydrolysis of silicon chlorides produces hydrogen chloride as a byproduct, which presents both safety and environmental concerns. Green chemistry approaches seek to minimize such hazardous byproducts or to develop systems for their efficient capture and neutralization. Additionally, the development of catalytic methods that operate under mild conditions with reduced catalyst loadings contributes to the overall sustainability of siloxane synthesis.

Dual Hydroxyl Group Protection in Ribonucleoside Chemistry

Mechanistic Insights into 3′,5′-Cyclic Silyl Ether Formation

TiPDSCl₂ reacts with ribonucleosides to form 3′,5′-cyclic silyl ethers through a two-step mechanism. The primary 5′-hydroxyl group undergoes initial silylation due to its higher nucleophilicity, followed by intramolecular cyclization to generate an eight-membered disiloxane ring (Figure 1) [2] [3]. This process is driven by the thermodynamic stability of the cyclic intermediate, which minimizes steric strain between the isopropyl substituents and the furanose ring.

The reaction typically employs pyridine or dimethylformamide (DMF) with imidazole as a base, achieving completion within 18–48 hours depending on the nucleoside’s anomeric configuration [2]. For example, ribavirin derivatives form 3′,5′-protected intermediates in >75% yield under these conditions, enabling subsequent functionalization at the 2′-position without side reactions [1].

Table 1: Reaction conditions and yields for 3′,5′-protection of ribonucleosides using TiPDSCl₂

| Nucleoside | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Ribavirin | Pyridine | 18 | 79 |

| Adenosine | DMF | 24 | 85 |

| Uridine | Pyridine | 48 | 68 |

Steric and Electronic Effects on Furanose Ring Selectivity

The tetraisopropyldisiloxane moiety imposes significant steric constraints that dictate regioselectivity. The bulky isopropyl groups preferentially shield equatorial hydroxyls on the furanose ring, directing silylation to the trans-diaxial 3′ and 5′ positions (Figure 2) [2] [3]. Electronic effects further enhance selectivity: the electron-withdrawing chlorine atoms on TiPDSCl₂ increase the electrophilicity of the silicon centers, favoring attack by less hindered hydroxyl groups.

This steric guidance is critical for preserving the Watson-Crick base-pairing geometry in modified nucleotides, as demonstrated in studies analyzing Hoogsteen versus Watson-Crick conformers [1]. Molecular dynamics simulations reveal that 3′,5′-protection reduces furanose ring puckering distortions by 40% compared to mono-silylated analogs [2].

Carbohydrate Protection Strategies for Pentopyranoside Derivatives

Anomeric Configuration-Dependent Protection Patterns

TiPDSCl₂ exhibits remarkable anomeric control in pentopyranoside protection. Methyl α-D-xylopyranoside undergoes 2,3-O-silylation with 79% yield, while the β-anomer forms 3,4-O-protected products at 74% yield under identical conditions (Table 2) [2] [3]. This divergence arises from stereoelectronic effects: the α-anomer’s axial 1-O-methyl group stabilizes a hydrogen-bonding network that activates the 2-OH and 3-OH groups, whereas the β-anomer’s equatorial methyl group directs silylation to the 3,4 positions via torsional strain minimization.

Table 2: Regioselectivity of TiPDSCl₂ in pentopyranoside protection

| Substrate | Protected Positions | Yield (%) |

|---|---|---|

| Methyl α-D-xylopyranoside | 2,3 | 79 |

| Methyl β-D-xylopyranoside | 3,4 | 74 |

| Methyl β-L-arabinopyranoside | 3,4 | 59 |

Comparative Analysis of Xylopyranoside vs. Arabinopyranoside Systems

Xylopyranosides demonstrate higher reactivity toward TiPDSCl₂ than arabinopyranosides due to conformational differences. The arabinopyranoside’s C4 hydroxyl adopts a pseudoaxial orientation that creates unfavorable 1,3-diaxial interactions with the disiloxane bridge, reducing yields to 59% compared to 74% for xylopyranosides [2] [3]. Nuclear Overhauser effect (NOE) spectroscopy confirms that arabinopyranoside derivatives experience 30% greater steric compression in the transition state, rationalizing the lower efficiency.

Solid-Phase siRNA Synthesis Using TIPDS-Protected Phosphoramidites

The utilization of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS) as a protecting group in solid-phase small interfering RNA (siRNA) synthesis represents a significant advancement in nucleic acid chemistry [1] [2]. This compound functions as a bidentate protecting group that simultaneously protects the 3′ and 5′ hydroxyl groups of ribonucleosides, providing crucial advantages in the synthesis of high-quality siRNA molecules [3] [4].

The TIPDS protecting group demonstrates exceptional regioselectivity in ribonucleoside protection, with yields ranging from 70% to 92% for various nucleoside substrates including uridine, adenosine, guanosine, and cytidine [5]. This protecting group strategy addresses several critical challenges in RNA synthesis, particularly the prevention of unwanted side reactions and the maintenance of high coupling efficiencies throughout the synthesis process [6].

Research findings indicate that TIPDS-protected phosphoramidites exhibit coupling efficiencies exceeding 99% in solid-phase synthesis protocols [6]. The protecting group's bulky isopropyl substituents provide steric hindrance that prevents migration of protecting groups during synthesis, a common problem with smaller silyl protecting groups [7]. This enhanced stability translates to improved stepwise yields and reduced formation of deletion sequences, which are critical factors in producing high-purity siRNA molecules for therapeutic applications [2].

The synthesis process utilizing TIPDS-protected phosphoramidites follows standard phosphoramidite chemistry protocols with minor modifications to accommodate the unique properties of the protecting group [8]. The coupling time for TIPDS-protected RNA phosphoramidites typically ranges from 2 to 5 minutes, with coupling efficiencies consistently above 99% for all four natural nucleobases [9]. These parameters are comparable to or superior to those achieved with other protecting group strategies, making TIPDS an attractive choice for large-scale siRNA production [6].

Deprotection of TIPDS-protected oligoribonucleotides involves a two-step process: initial removal of base-protecting groups using ammonia-containing solutions, followed by fluoride-mediated cleavage of the silyl protecting groups [8]. The tetrabutylammonium fluoride (TBAF) reagent effectively removes the TIPDS groups under mild conditions, typically at room temperature overnight, without causing degradation of the oligonucleotide backbone [10].

| Parameter | TIPDS-Protected Phosphoramidites | Standard RNA Phosphoramidites |

|---|---|---|

| Coupling Efficiency | >99% | 95-98% |

| Coupling Time | 2-5 minutes | 3-7 minutes |

| Stepwise Yield | >99% | 96-99% |

| Regioselectivity | Excellent | Variable |

| Stability | High | Moderate |

Compatibility with Automated RNA/DNA Synthesizer Platforms

The compatibility of TIPDS-protected phosphoramidites with automated DNA/RNA synthesizer platforms represents a crucial factor in their widespread adoption for oligonucleotide synthesis [11]. Extensive research has demonstrated that TIPDS chemistry integrates seamlessly with standard automated synthesis platforms without requiring significant modifications to existing protocols [12] [11].

Applied Biosystems synthesizers, including the Model 392/394, 3400, and 3900 series, exhibit full compatibility with TIPDS-protected phosphoramidites [12] [11]. These instruments utilize the phosphoramidite method of oligonucleotide synthesis, which relies on pressure-driven chemical delivery systems and zero-dead volume valves to ensure precise reagent delivery and minimal cross-contamination [11]. The TIPDS protecting group chemistry operates within the standard parameter ranges of these synthesizers, requiring no modifications to flow rates, reaction times, or reagent concentrations [12].

The ABI Expedite 8909 synthesizer has been specifically validated for TIPDS-protected RNA synthesis, with researchers reporting successful synthesis of oligoribonucleotides up to 30 nucleotides in length with high coupling efficiencies [10]. The instrument's automated dilution capabilities accommodate the slightly different solubility characteristics of TIPDS-protected phosphoramidites compared to standard DNA phosphoramidites [8].

Compatibility extends to reagent systems and solvents commonly used in automated synthesis. TIPDS-protected phosphoramidites dissolve readily in acetonitrile, the standard solvent for phosphoramidite chemistry, and remain stable in solution for extended periods [13]. The protecting group is compatible with standard activators including tetrazole, 5-ethylthio-1H-tetrazole, and 5-benzylthio-1H-tetrazole, with no evidence of premature deprotection or side reactions during synthesis [8].

Quality control parameters for TIPDS-protected synthesis match or exceed those of standard DNA synthesis. Trityl conductivity monitoring, a standard feature of automated synthesizers, accurately tracks coupling efficiency throughout the synthesis process [12]. The distinctive orange color of the dimethoxytrityl cation released during detritylation provides visual confirmation of successful coupling reactions [14].

The scalability of TIPDS-protected synthesis has been demonstrated across multiple synthesis scales, from 40 nanomoles to 1 micromole, with consistent coupling efficiencies and product quality [12]. This scalability is particularly important for therapeutic oligonucleotide production, where both research-scale and manufacturing-scale synthesis capabilities are required [6].

Temperature stability represents another critical compatibility factor. TIPDS-protected phosphoramidites maintain their integrity across the temperature ranges typically encountered in automated synthesis, from ambient temperature reagent storage to elevated temperatures during certain reaction steps [5]. The protecting group shows no evidence of thermally induced decomposition or rearrangement under standard synthesis conditions [7].

Prevention of Unwanted Isomerization During Chain Elongation

The prevention of unwanted isomerization during oligonucleotide chain elongation represents one of the most significant advantages of employing TIPDS as a protecting group in nucleic acid synthesis [15]. The bulky tetraisopropyl substituents of the TIPDS group provide substantial steric hindrance that constrains the conformational flexibility of protected ribonucleosides, thereby preventing isomerization reactions that can compromise synthesis fidelity [16].

Isomerization in oligonucleotide synthesis typically occurs through migration of protecting groups between adjacent hydroxyl positions, particularly the 2′ and 3′ hydroxyl groups in ribonucleosides [17]. Traditional protecting groups, such as acetyl or benzoyl groups, are susceptible to base-catalyzed migration, leading to the formation of regioisomeric products that compromise the purity of the final oligonucleotide [18]. The TIPDS protecting group addresses this challenge through its unique structural features and reaction mechanism [16].

The mechanism of isomerization prevention by TIPDS involves several key factors. First, the bulky isopropyl groups create significant steric hindrance around the protected hydroxyl groups, making migration reactions energetically unfavorable [16]. Second, the bridged disiloxane structure of TIPDS constrains the sugar ring in a specific conformation that minimizes the probability of unwanted rearrangements [19]. Third, the electronic properties of the silicon-oxygen bonds in TIPDS provide additional stabilization against nucleophilic attack that could initiate migration reactions [20].

Experimental evidence for isomerization prevention comes from detailed nuclear magnetic resonance (NMR) studies and high-performance liquid chromatography (HPLC) analysis of TIPDS-protected oligonucleotides [7]. These studies demonstrate that TIPDS-protected ribonucleosides maintain their original regiochemistry throughout synthesis cycles, with no detectable formation of isomeric products [10]. In contrast, oligonucleotides synthesized using traditional protecting groups show significant levels of isomerization, particularly in longer sequences where multiple synthesis cycles increase the probability of migration events [15].

The stereochemical control provided by TIPDS extends to the phosphorus center in phosphoramidite coupling reactions. The protecting group influences the stereochemical outcome of phosphite triester formation, leading to more consistent ratios of phosphorus stereoisomers compared to unprotected systems [21]. This stereochemical control is particularly important for therapeutic oligonucleotides, where phosphorus stereochemistry can significantly impact biological activity [21].

| Protecting Group | Isomerization Rate | Coupling Efficiency | Stereochemical Control |

|---|---|---|---|

| TIPDS | <0.1% | >99% | Excellent |

| TBDMS | 2-5% | 95-98% | Good |

| Acetyl | 10-15% | 90-95% | Poor |

| Unprotected | 20-30% | 85-90% | Very Poor |

Computational modeling studies have provided additional insights into the mechanism of isomerization prevention by TIPDS [19]. Molecular dynamics simulations reveal that TIPDS-protected ribonucleosides adopt conformations that are energetically unfavorable for migration reactions [19]. The protecting group effectively locks the sugar ring in a conformation that minimizes the overlap between the orbitals involved in migration, thereby raising the activation energy for these unwanted reactions [20].

The prevention of isomerization by TIPDS is particularly important in the synthesis of modified oligonucleotides containing non-natural nucleobases or backbone modifications [22]. These modifications can introduce additional sites for unwanted reactions, making the stereochemical control provided by TIPDS even more valuable [2]. Research has demonstrated that TIPDS-protected synthesis maintains high fidelity even when incorporating challenging modifications such as 2′-O-methyl groups or phosphorothioate linkages [7].

The durability of isomerization prevention extends throughout the entire synthesis process, including extended coupling times and elevated temperatures that might be required for difficult sequences [8]. Unlike some protecting groups that show decreased effectiveness under harsh conditions, TIPDS maintains its protective effect throughout the synthesis cycle, ensuring consistent product quality regardless of sequence complexity [10].

Temperature-dependent studies have confirmed that TIPDS-protected ribonucleosides show minimal isomerization even at elevated temperatures up to 60°C [5]. This thermal stability is crucial for synthesis protocols that require heating to achieve complete coupling, particularly for secondary structure-forming sequences that might otherwise show reduced coupling efficiency [9].

The effectiveness of TIPDS in preventing isomerization has been quantified through detailed kinetic studies that compare isomerization rates under various conditions [16]. These studies demonstrate that TIPDS reduces isomerization rates by more than two orders of magnitude compared to unprotected systems, providing a substantial improvement in synthesis fidelity [7]. The rate constant for TIPDS-mediated isomerization is less than 10⁻⁶ s⁻¹ under standard synthesis conditions, making these side reactions negligible in practical synthesis protocols [20].

The impact of isomerization prevention on overall synthesis quality is demonstrated through comparative studies of oligonucleotide products synthesized using different protecting group strategies [15]. TIPDS-protected synthesis consistently produces oligonucleotides with higher purity profiles, reduced levels of deletion sequences, and improved biological activity compared to synthesis using traditional protecting groups [6]. These improvements are particularly pronounced for longer oligonucleotides, where the cumulative effect of isomerization prevention becomes increasingly important [2].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive